molecular formula C25H25N2NaO7S2 B12062151 Sulforhodamine G

Sulforhodamine G

Cat. No.: B12062151
M. Wt: 552.6 g/mol
InChI Key: NWWFZBYHUXCUDI-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Sulforhodamine G is a highly water-soluble fluorescent dye with a broad dynamic range. It is commonly used as a polar tracer in studies of cell morphology and neuronal cell-cell communication . The compound is known for its bright red color and is often utilized in various biological and chemical research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Sulforhodamine G can be synthesized through a series of chemical reactions involving the condensation of 3,6-bis(ethylamino)-9-(2-carboxyphenyl)xanthylium chloride with sodium 4-aminobenzenesulfonate. The reaction typically occurs in an aqueous medium under controlled pH conditions to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar chemical routes. The process includes rigorous purification steps to achieve high purity levels required for research applications. The compound is then dried and packaged for distribution.

Chemical Reactions Analysis

Types of Reactions

Sulforhodamine G undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can alter the fluorescence properties of this compound.

    Substitution: The aromatic rings in this compound can undergo substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfonic acid derivatives, while reduction can result in the formation of amine derivatives.

Scientific Research Applications

Sulforhodamine G is widely used in scientific research due to its unique properties:

    Chemistry: Used as a fluorescent tracer in various chemical reactions and processes.

    Biology: Employed in cell staining to study cell morphology and communication.

    Medicine: Utilized in drug screening assays to evaluate the efficacy of potential therapeutic agents.

    Industry: Applied in the development of fluorescent materials and sensors

Mechanism of Action

Sulforhodamine G exerts its effects through its fluorescent properties. The compound absorbs light at a specific wavelength (529 nm) and emits light at a different wavelength (548 nm), making it an excellent tool for visualizing biological and chemical processes . The molecular targets and pathways involved include interactions with cellular proteins and membranes, allowing researchers to study various cellular functions and dynamics.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sulforhodamine G is unique due to its high water solubility and broad dynamic range, making it suitable for a wide range of applications. Its ability to function as a polar tracer and its stability under various conditions further enhance its utility in scientific research .

Properties

Molecular Formula

C25H25N2NaO7S2

Molecular Weight

552.6 g/mol

IUPAC Name

sodium;4-[3-(ethylamino)-6-ethylimino-2,7-dimethylxanthen-9-yl]-3-sulfobenzenesulfonate

InChI

InChI=1S/C25H26N2O7S2.Na/c1-5-26-20-12-22-18(9-14(20)3)25(19-10-15(4)21(27-6-2)13-23(19)34-22)17-8-7-16(35(28,29)30)11-24(17)36(31,32)33;/h7-13,26H,5-6H2,1-4H3,(H,28,29,30)(H,31,32,33);/q;+1/p-1

InChI Key

NWWFZBYHUXCUDI-UHFFFAOYSA-M

Canonical SMILES

CCNC1=CC2=C(C=C1C)C(=C3C=C(C(=NCC)C=C3O2)C)C4=C(C=C(C=C4)S(=O)(=O)[O-])S(=O)(=O)O.[Na+]

Origin of Product

United States

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